4-Benzamidophenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

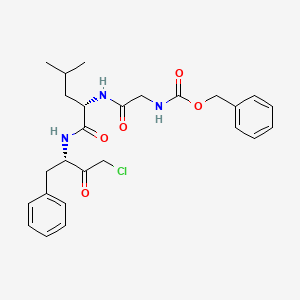

4-Benzamidophenylboronic acid, also known as (4-benzoylamino)phenylboronic acid, is a chemical compound with the molecular formula C13H12BNO3 . It has a molecular weight of 241.05 g/mol .

Molecular Structure Analysis

The InChI code for 4-Benzamidophenylboronic acid is 1S/C13H12BNO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9,17-18H,(H,15,16) . The Canonical SMILES is B(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)(O)O .

Physical And Chemical Properties Analysis

4-Benzamidophenylboronic acid has a molecular weight of 241.05 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 3 . The topological polar surface area is 69.6 Ų .

科学的研究の応用

Sensing Applications

Boronic acids, including 4-Benzamidophenylboronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas including biological labelling . This involves the use of boronic acids to label or tag biological molecules, which can then be detected or tracked.

Protein Manipulation and Modification

Boronic acids are used for the manipulation and modification of proteins . This can involve changing the structure or function of proteins, or attaching other molecules to proteins.

Separation Technologies

Boronic acids are used in separation technologies . This can involve the use of boronic acids to separate different types of molecules based on their interactions with the boronic acid.

Development of Therapeutics

Boronic acids are used in the development of therapeutics . This can involve the use of boronic acids as a component of drugs or other therapeutic agents.

Pd-Catalyzed Regioselective Cross-Coupling Reactions

4-Benzamidophenylboronic acid is used as a reactant for Pd-catalyzed regioselective cross-coupling reactions . This is a type of chemical reaction that is used to form new carbon-carbon bonds.

Synthesis of 9-Arylpurines

4-Benzamidophenylboronic acid is used in the synthesis of 9-arylpurines . These are a novel class of Enterovirus inhibitors, which could potentially be used to treat diseases caused by Enteroviruses.

Suzuki Cross-Coupling

4-Benzamidophenylboronic acid is used in Suzuki cross-coupling , a type of chemical reaction that is widely used in organic chemistry to form new carbon-carbon bonds.

Safety And Hazards

The safety data sheet for 4-Benzamidophenylboronic acid indicates that it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing skin thoroughly after handling . If swallowed, it is advised to immediately make the victim drink water and consult a physician .

特性

IUPAC Name |

(4-benzamidophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BNO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-9,17-18H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZVIUZIYYIKRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473188 |

Source

|

| Record name | 4-BENZAMIDOPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzamidophenylboronic acid | |

CAS RN |

397843-80-0 |

Source

|

| Record name | 4-BENZAMIDOPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。